molecular formula C8H9F5N2O B2793437 1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856074-57-1

1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B2793437
CAS No.: 1856074-57-1
M. Wt: 244.165
InChI Key: APTZETBWHNDRGL-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound that is gaining interest due to its unique chemical properties and potential applications in various fields. This compound features a pyrazole core, which is a five-membered ring containing two adjacent nitrogen atoms, with substituents that include a difluoromethyl group and a trifluoropropoxy methyl group.

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multi-step organic synthesis routes. Here’s a general approach:

  • Synthesis of the pyrazole core: : This can be achieved by reacting hydrazine or its derivatives with a 1,3-dicarbonyl compound, resulting in the formation of a pyrazole ring.

  • Introduction of the difluoromethyl group: : This often involves fluorination reactions where the difluoromethyl group is introduced using reagents such as difluorocarbene or equivalents.

  • Attachment of the trifluoropropoxy methyl group: : This step usually involves etherification reactions where the appropriate alcohol reacts with an alkylating agent in the presence of a base.

For industrial production, these reactions are optimized for yield, safety, and cost-efficiency. Large-scale methods may involve continuous flow reactions and advanced purification techniques like crystallization or distillation.

Chemical Reactions Analysis

1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole undergoes various types of chemical reactions:

  • Oxidation: : This can result in the formation of more oxidized derivatives, typically involving reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can convert the compound into its more reduced forms, using reagents like lithium aluminum hydride.

  • Substitution: : This compound can undergo nucleophilic or electrophilic substitution reactions, replacing one substituent with another. Common reagents include halogenating agents like N-bromosuccinimide (NBS) or metal catalysts for cross-coupling reactions.

Major products from these reactions can include various functionalized pyrazoles, offering a broad spectrum of chemical diversity for further applications.

Scientific Research Applications

In scientific research, 1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is utilized in several areas:

  • Chemistry: : As a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

  • Biology: : In the study of enzyme inhibition and protein interactions. The compound's structure allows it to interact with various biological targets.

  • Medicine: : Potential pharmaceutical applications as it may exhibit bioactive properties like anti-inflammatory or anticancer activities.

  • Industry: : Use in the development of advanced materials with specific properties such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism by which 1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole exerts its effects often involves interactions at the molecular level:

  • Molecular targets: : These can include enzymes, receptors, or other proteins where the compound binds and modulates their activity.

  • Pathways: : Depending on the target, the compound can influence various biochemical pathways, leading to altered cell function or signal transduction processes.

Comparison with Similar Compounds

Similar compounds to 1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole include:

  • 1-(difluoromethyl)-3-methyl-1H-pyrazole: : Lacks the trifluoropropoxy group but retains the pyrazole core with a methyl substituent.

  • 3-(trifluoropropoxy)-1H-pyrazole: : Similar structure but lacks the difluoromethyl group.

  • 1H-pyrazole derivatives with other fluorinated groups: : These may include various substitutions on the pyrazole ring.

The uniqueness of this compound lies in its combination of difluoromethyl and trifluoropropoxy methyl groups, which endow it with distinct chemical properties and reactivity patterns, making it particularly valuable for research and industrial applications.

Properties

IUPAC Name

1-(difluoromethyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F5N2O/c9-7(10)15-3-1-6(14-15)5-16-4-2-8(11,12)13/h1,3,7H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTZETBWHNDRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1COCCC(F)(F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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